molecular formula C14H10N2O2 B3217022 6-Phenylimidazo[1,2-a]pyridine-2-carboxylic acid CAS No. 1173694-02-4

6-Phenylimidazo[1,2-a]pyridine-2-carboxylic acid

Cat. No. B3217022
CAS RN: 1173694-02-4
M. Wt: 238.24 g/mol
InChI Key: GAZGKQNSEDEOHM-UHFFFAOYSA-N
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Description

6-Phenylimidazo[1,2-a]pyridine-2-carboxylic acid (PIP) is a heterocyclic compound that has gained significant attention in the field of medicinal chemistry due to its potential therapeutic applications. It is a pyridine derivative that contains an imidazole ring and a carboxylic acid group, making it a versatile molecule for drug design and development.

Mechanism of Action

The mechanism of action of 6-Phenylimidazo[1,2-a]pyridine-2-carboxylic acid varies depending on its application. In cancer research, this compound has been shown to inhibit the activity of DNA polymerase and topoisomerase, leading to the inhibition of DNA synthesis and the induction of apoptosis. In addition, this compound has also been shown to induce oxidative stress, which can lead to the activation of pro-apoptotic pathways. In anti-inflammatory research, this compound has been shown to inhibit the production of pro-inflammatory cytokines, such as TNF-α and IL-6, by suppressing the activation of NF-κB. Furthermore, this compound has been shown to reduce the expression of inflammatory mediators, such as COX-2 and iNOS, through the inhibition of MAPK signaling pathways.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects, including the inhibition of DNA synthesis, the induction of apoptosis, the reduction of pro-inflammatory cytokines, and the suppression of inflammatory mediators. In addition, this compound has also been shown to possess antioxidant properties, which can protect cells from oxidative damage. Furthermore, this compound has been shown to have antibacterial activity against various gram-positive and gram-negative bacteria, making it a potential candidate for the treatment of bacterial infections.

Advantages and Limitations for Lab Experiments

One of the major advantages of 6-Phenylimidazo[1,2-a]pyridine-2-carboxylic acid is its versatility in drug design and development. Its unique chemical structure allows for the modification of its functional groups, which can enhance its pharmacological properties. In addition, this compound has demonstrated promising results in various preclinical studies, making it a potential candidate for clinical trials. However, one of the limitations of this compound is its low solubility in aqueous solutions, which can affect its bioavailability and pharmacokinetics. Furthermore, the synthesis of this compound can be challenging, requiring specialized equipment and expertise.

Future Directions

There are several future directions for the research and development of 6-Phenylimidazo[1,2-a]pyridine-2-carboxylic acid. One potential direction is the optimization of its pharmacokinetic properties, such as its solubility and bioavailability, through the development of prodrugs or the use of drug delivery systems. Another potential direction is the exploration of its potential as a synergistic agent in combination with other drugs for the treatment of cancer and bacterial infections. Furthermore, the development of this compound derivatives with improved pharmacological properties may lead to the discovery of novel therapeutic agents.

Scientific Research Applications

6-Phenylimidazo[1,2-a]pyridine-2-carboxylic acid has been extensively studied for its potential therapeutic applications, including its use as an anticancer agent, anti-inflammatory agent, and antibacterial agent. In cancer research, this compound has been shown to inhibit the proliferation of cancer cells and induce apoptosis through various mechanisms, including the inhibition of DNA synthesis and the induction of oxidative stress. In addition, this compound has also been shown to possess anti-inflammatory properties by inhibiting the production of pro-inflammatory cytokines and reducing the expression of inflammatory mediators. Furthermore, this compound has demonstrated antibacterial activity against various gram-positive and gram-negative bacteria, making it a potential candidate for the treatment of bacterial infections.

properties

IUPAC Name

6-phenylimidazo[1,2-a]pyridine-2-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H10N2O2/c17-14(18)12-9-16-8-11(6-7-13(16)15-12)10-4-2-1-3-5-10/h1-9H,(H,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GAZGKQNSEDEOHM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=CN3C=C(N=C3C=C2)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H10N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID301240139
Record name 6-Phenylimidazo[1,2-a]pyridine-2-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301240139
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

238.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

1173694-02-4
Record name 6-Phenylimidazo[1,2-a]pyridine-2-carboxylic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1173694-02-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 6-Phenylimidazo[1,2-a]pyridine-2-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301240139
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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